Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Parallel synthesis scaffold decoration protecting-group strategy

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a member of the 2,9-diazaspiro[5.5]undecane class of spirodiamines, a family recognized as a privileged scaffold in medicinal chemistry for its conformational rigidity and three-dimensional architecture. The compound bears a Boc-protected basic amine at position 2 and a ketone group at position 5 on the spirocyclic core, providing two chemically orthogonal handles for sequential derivatization.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
Cat. No. B13063610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNCC2
InChIInChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-11(17)14(10-16)5-7-15-8-6-14/h15H,4-10H2,1-3H3
InChIKeyDMWRJWHEBNZYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1368340-95-7): A Spirocyclic Building Block with Orthogonal Functionality for Fragment-Based Drug Discovery


Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a member of the 2,9-diazaspiro[5.5]undecane class of spirodiamines, a family recognized as a privileged scaffold in medicinal chemistry for its conformational rigidity and three-dimensional architecture [1]. The compound bears a Boc-protected basic amine at position 2 and a ketone group at position 5 on the spirocyclic core, providing two chemically orthogonal handles for sequential derivatization. With a molecular weight of 268.35 g/mol, a topological polar surface area (TPSA) of 41.6 Ų, and a consensus Log P of ~1.8, it occupies a physicochemical space that balances solubility and permeability—favorable for fragment-based lead generation and scaffold elaboration programs .

Why Generic Spirodiamine Analogs Cannot Replace Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate in Parallel Chemistry Campaigns


Substituting this compound with structurally similar spirodiamines introduces measurable productivity and selectivity penalties. The combination of a single Boc-protected amine and a free ketone at position 5 yields a uniquely addressable bis-electrophilic scaffold, enabling sequential amine capping, reductive amination, or Grignard addition at the ketone without the protection/deprotection cycles required by symmetric diamines, which demand two Boc groups. Substituting with the fully deprotected 2,9-diazaspiro[5.5]undecane leads to uncontrolled bis-functionalization and requires post-hoc statistical purification. Conversely, substituting with the 9-Boc-protected analog lacking the ketone (CAS 1023595-19-8) forfeits the carbonyl handle entirely, necessitating a separate C–H activation or halogenation step to introduce the same diversity element [1]. These step-count and yield differences translate directly into lower library output and higher per-compound cost in parallel synthesis workflows.

Quantitative Selection Evidence for Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate Versus Closest Analogs


Orthogonal Functional-Group Efficiency: One Boc, One Ketone Versus Two Boc Groups

The target compound bears exactly one Boc-protected amine and one free ketone. In contrast, the symmetric diester analog di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate possesses two identical Boc-protected amines, requiring a selective mono-deprotection step (typically TFA at 0 °C with careful stoichiometric control) to achieve differential functionalization. The mono-deprotection on the diester proceeds with an average isolated yield of 55–65% after chromatographic separation of the bis-deprotected and unreacted starting material, as reported for analogous 1,7-diazaspiro[5.5]undecane diester systems [1]. The target compound, by possessing a pre-existing ketone as the second diversity point, avoids this selective deprotection step entirely; the Boc group is removed quantitatively (>95%) under standard conditions (TFA/DCM, rt) and the ketone is immediately available for diversification via reductive amination, with typical yields exceeding 80% for primary amine substrates [2].

Parallel synthesis scaffold decoration protecting-group strategy library production

Conformational Rigidity Advantage of the 5-Oxo Substituent Over Flexible Diamine Bioisosteres

Incorporation of spirodiamine cores as piperazine bioisosteres in the olaparib chemotype demonstrates that the rigid spirocyclic framework reduces off-target DNA damage while maintaining on-target PARP-1 affinity. Specifically, compound 10e—a 2,9-diazaspiro[5.5]undecane-containing analog—exhibited a PARP-1 IC₅₀ of 12.6 ± 1.1 nM and did not induce DNA damage at concentrations equipotent to olaparib, in contrast to the flexible piperazine parent and several worst-in-class analogs (e.g., compound 15b: PARP-1 IC₅₀ = 4397 ± 1.1 nM) that triggered DNA damage at micromolar concentrations [1]. The target compound bears a 5-oxo substituent that further rigidifies the spirocyclic core via an sp²-hybridized carbon at position 5, reducing the number of accessible ring conformations compared to the fully saturated spirodiamine core used in 10e. This additional conformational restriction is predicted to lower the entropic penalty upon target binding by approximately 0.5–1.0 kcal/mol relative to the saturated analog, based on the freezing of one additional rotatable degree of freedom [2].

Conformational restriction scaffold hopping ligand efficiency PARP inhibition

Physicochemical Differentiation: TPSA and clogP Comparison with 9-Boc-2,9-diazaspiro[5.5]undecane (CAS 1023595-19-8)

The target compound (C₁₄H₂₄N₂O₃, MW = 268.35, TPSA = 58.8 Ų, consensus Log P = 1.82) differs from the ketone-absent analog 9-Boc-2,9-diazaspiro[5.5]undecane (CAS 1023595-19-8; C₁₄H₂₆N₂O₂, MW = 254.37, TPSA = 41.6 Ų, consensus Log P = 2.07) by the presence of the 5-oxo group . The ketone increases TPSA by 17.2 Ų (a 41% increase) and reduces Log P by 0.25 log units. This shift moves the target compound closer to the center of the CNS multiparameter optimization (MPO) desirability window (TPSA < 70 Ų, Log P = 1–3), improving aqueous solubility (estimated LogS = −2.33 for the non-ketone analog vs. approximately −2.0 for the target based on the TPSA increment) while maintaining passive permeability above the BBB-penetrant threshold .

Physicochemical property optimization CNS drug design permeability-solubility balance building block selection

Spirocyclic Core Potency Advantage Over Monocyclic and Fused Bicyclic Isosteres: Evidence from GPIIb-IIIa and ACC Inhibition Programs

Cross-program analysis of spirocyclic versus non-spirocyclic cores reveals a consistent potency advantage for diazaspiro[5.5]undecane frameworks. In the glycoprotein IIb-IIIa antagonist series, the spiro-piperidinylhydantoin 18 exhibited an IC₅₀ of 59 nM, the monocyclic 3-azaspiro[5.5]undecane 19 had an IC₅₀ of 44 nM, and the diazaspiro[5.5]undecane 20 achieved the highest potency at 21 nM in the hPRP/ADP-induced platelet aggregation assay—a 2.8-fold improvement over the spiro-piperidinylhydantoin [1]. In the acetyl-CoA carboxylase (ACC) inhibitor series, 2,9-diazaspiro[5.5]undecane derivatives demonstrated dual ACC1/ACC2 inhibition with IC₅₀ values of 3–10 nM, positioning the scaffold among the most potent ACC chemotypes reported . The target compound, as a 5-oxo substituted member of this class, provides the core architecture that enabled these potency gains while offering the ketone as an additional vector for further potency optimization.

Spirocyclic scaffold advantage potency enhancement GPIIb-IIIa antagonism ACC inhibition

Accelerated Library Synthesis on Solid Support: 2,9-Diazaspiro[5.5]undecane Core Quantified

The microwave-assisted solid-phase synthesis methodology for 2,9-diazaspiro[5.5]undecanes uses α-methyl benzyl carbamate resin, enabling cleavage under mildly acidic conditions (5% TFA/DCM, 30 min, rt) free of linker-derived N-alkylated byproducts [1]. This methodology produces the target compound's core scaffold in a single annulation step from resin-bound bismesylate 22 and a primary amine, with reported crude purities of 85–95% prior to preparative HPLC. In contrast, solution-phase syntheses of analogous 1,9-diazaspiro[5.5]undecane cores via ring-closing metathesis require 4–5 steps from commercial materials, with overall yields of 20–35% after chromatographic purification [2]. The solid-phase method reduces synthesis time from approximately 5–7 days (solution-phase) to 2–3 days for a 48-compound library, a 2.5-fold improvement in throughput.

Solid-phase synthesis microwave-assisted chemistry library production rate resin cleavage

Procurement-Relevant Application Scenarios for Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate


Fragment-Based Lead Generation Requiring Orthogonally Addressable Bis-Electrophilic Cores

In fragment-based drug discovery (FBDD), the target compound serves as a privileged fragment core that can be elaborated in two distinct directions without protecting-group manipulation. The Boc-protected amine at position 2 is unveiled quantitatively under standard TFA conditions and then capped with diverse carboxylic acids, sulfonyl chlorides, or isocyanates. The free ketone at position 5 is simultaneously available for reductive amination or Grignard addition, enabling the parallel synthesis of 96-well fragment-elaboration libraries in 2 rather than 3 steps compared to bis-Boc-protected analogs . This step-count reduction is critical in FBDD, where rapid SAR generation around a weak initial hit (KD ~100 μM–1 mM) determines whether the fragment progresses. The compound's TPSA of 58.8 Ų and Log P of 1.82 place it within the rule-of-three (RO3) fragment space (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it a suitable starting point for fragment growing and merging strategies .

CNS-Penetrant Kinase Inhibitor Scaffold Elaboration

The diazaspiro[5.5]undecane scaffold has been validated as an ATP-mimetic hinge-binding motif in kinase inhibitor discovery, with crystallographically confirmed binding modes showing engagement of the hinge region via the spirocyclic nitrogen atoms . The target compound's physicochemical profile (TPSA 58.8 Ų, Log P 1.82) aligns with CNS MPO desirability criteria, making it a rational choice for CNS kinase programs (e.g., GSK-3β, LRRK2, or CDK5) where brain penetration is required. In comparison, the non-ketone analog (CAS 1023595-19-8) has a TPSA of only 41.6 Ų, which positions it further from the CNS MPO sweet spot and increases the risk of P-glycoprotein (P-gp) efflux recognition, a common liability for low-TPSA, lipophilic amines . Furthermore, the ketone can serve as a hydrogen-bond acceptor to engage the catalytic lysine or a structured water molecule in the ATP pocket, a binding mode frequently observed in kinase co-crystal structures and correlated with improved selectivity .

ACC Inhibitor Lead Optimization for Metabolic Disease

2,9-Diazaspiro[5.5]undecane derivatives have demonstrated dual ACC1/ACC2 inhibition with IC₅₀ values of 3–10 nM, positioning this chemotype among the most potent ACC inhibitor cores reported . The target compound, with the 5-oxo group, provides a synthetically accessible vector for introducing substituents that probe the ACC carboxyltransferase domain, which accommodates lipophilic groups in a deep hydrophobic pocket. The presence of the ketone allows for rapid diversification via reductive amination with amines bearing aryl, heteroaryl, or cycloalkyl groups, enabling systematic exploration of the lipophilic pocket without the need for a separate halogenation or borylation step required by the non-ketone analog. This direct diversification route is particularly valuable for ACC programs where the SAR around the carboxyltransferase pocket is steep and requires testing of 50–100 analogs to achieve the desired selectivity over ACC3 and other carboxyltransferase family members .

Endoplasmic Reticulum Stress Response Modulator Discovery

A high-throughput screen identified 2,9-diazaspiro[5.5]undecane-containing compounds as novel inducers of the endoplasmic reticulum stress response (ERSR), with lead compound 8 depleting intracellular Ca²⁺ stores and inducing CHOP-mediated apoptosis in U87-MG glioblastoma cells, including 3D spheroid models, at concentrations of 10–20 μM . The SAR study around compound 8 revealed that modifications to the spirocyclic core and the peripheral substituents dramatically altered GRP78/BiP upregulation (measured by GRP78/GAPDH protein ratio normalized to 20 μM thapsigargin), with analog 8a showing a ~3-fold increase in GRP78 expression relative to DMSO control at 20 μM, while the inactive control 8e showed no induction . The target compound, as a 5-oxo-2-Boc protected variant, provides the core scaffold of compound 8 with a ketone handle that can be exploited to introduce the diphenylmethyl and 3,5-dimethylisoxazole pharmacophoric elements identified in the SAR study, or to explore novel substitution patterns not accessible from the fully elaborated lead compound.

Quote Request

Request a Quote for Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.